molecular formula C24H29N5O B12157992 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide

Cat. No.: B12157992
M. Wt: 403.5 g/mol
InChI Key: PHLHCBJDFJVFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide is a complex organic compound that features a benzimidazole and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Attachment of Dimethylamino Propyl Group: The benzimidazole core is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Formation of Indole Derivative: Separately, the indole derivative is synthesized through Fischer indole synthesis.

    Coupling Reaction: Finally, the benzimidazole and indole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group using alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, altering their function. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide: shares similarities with other benzimidazole and indole derivatives.

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.

    Indole Derivatives: Widely studied for their role in drug development and as natural products.

Uniqueness

    Structural Features: The combination of benzimidazole and indole moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H29N5O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C24H29N5O/c1-28(2)13-6-14-29-17-26-22-15-19(11-12-23(22)29)27-24(30)10-5-7-18-16-25-21-9-4-3-8-20(18)21/h3-4,8-9,11-12,15-17,25H,5-7,10,13-14H2,1-2H3,(H,27,30)

InChI Key

PHLHCBJDFJVFQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.